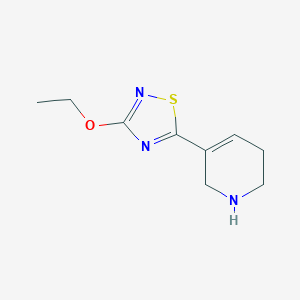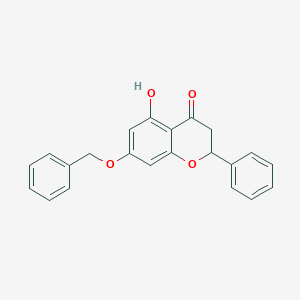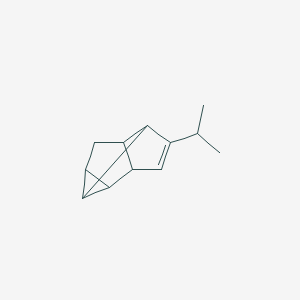
1,2,4-Methenopentalene,1,2,3,3a,4,6a-hexahydro-5-(1-methylethyl)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Propan-2-yltetracyclo[4.3.0.02,4.03,7]non-8-ene is a complex organic compound with the molecular formula C12H16 It is a tetracyclic hydrocarbon, meaning it consists of four interconnected ring structures
Preparation Methods
The synthesis of 8-Propan-2-yltetracyclo[4.3.0.02,4.03,7]non-8-ene involves several steps. One common method starts with the preparation of a suitable precursor, followed by cyclization reactions to form the tetracyclic structure. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may involve scaling up these reactions and optimizing conditions for higher yields and purity.
Chemical Reactions Analysis
8-Propan-2-yltetracyclo[4.3.0.02,4.03,7]non-8-ene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the ring structures or the addition of functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8-Propan-2-yltetracyclo[4.3.0.02,4.03,7]non-8-ene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . This interaction can lead to various biological effects, depending on the specific targets involved.
Comparison with Similar Compounds
8-Propan-2-yltetracyclo[4.3.0.02,4.03,7]non-8-ene can be compared with other similar tetracyclic hydrocarbons, such as alpha-copaene and ylangene . These compounds share similar structural features but differ in their specific ring structures and substituents. The uniqueness of 8-Propan-2-yltetracyclo[4.3.0.02,4.03,7]non-8-ene lies in its specific arrangement of rings and the presence of the propan-2-yl group, which can influence its reactivity and applications.
Properties
IUPAC Name |
8-propan-2-yltetracyclo[4.3.0.02,4.03,7]non-8-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-5(2)6-3-7-8-4-9-11(7)12(9)10(6)8/h3,5,7-12H,4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSAFBSLHTZBZIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2C3C1C4C2C4C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
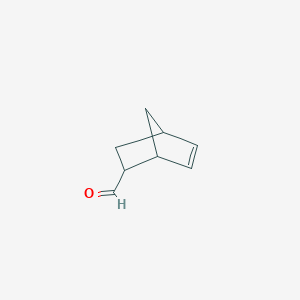
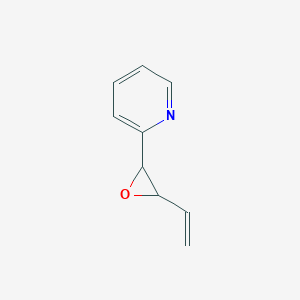
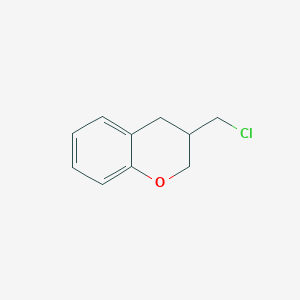
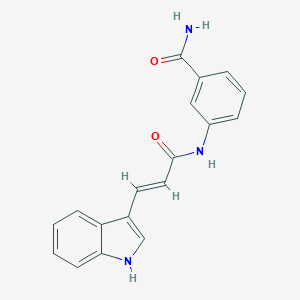
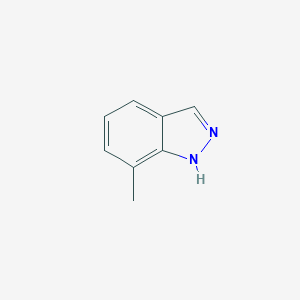
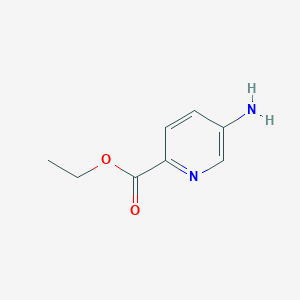
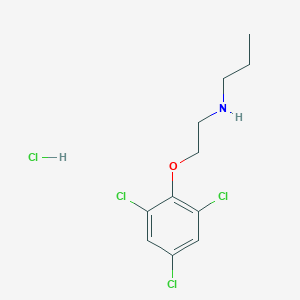

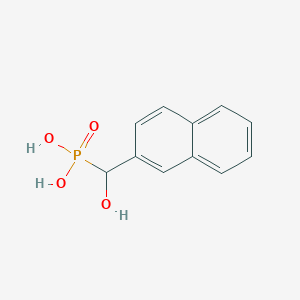
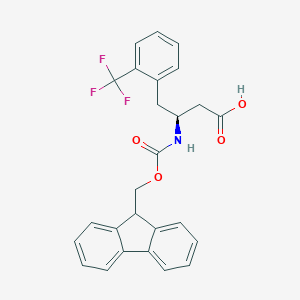
![2-[(5,7-Dichloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid](/img/structure/B46102.png)
